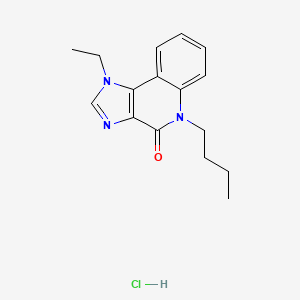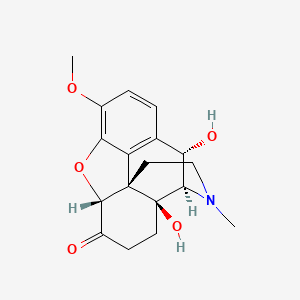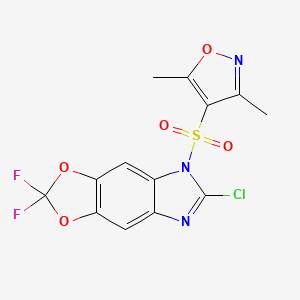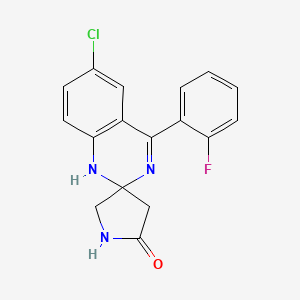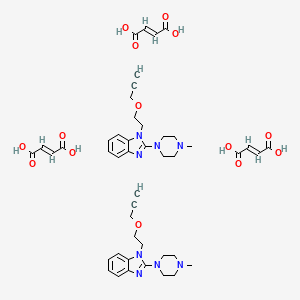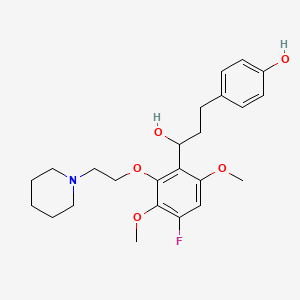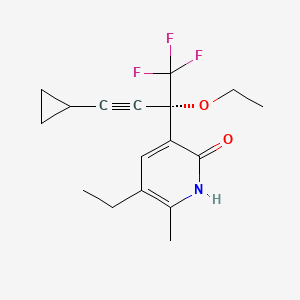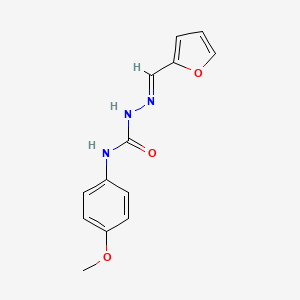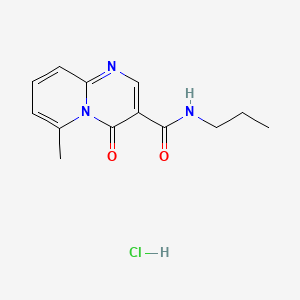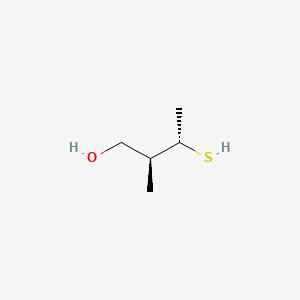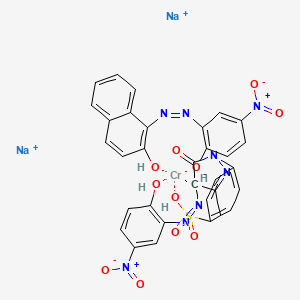
Disodium (4-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonato(3-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid brown 449 is a synthetic dye belonging to the class of acid dyes. These dyes are water-soluble and are known for their affinity to protein-based fibers such as wool, silk, and nylon. Acid brown 449 is primarily used in the textile industry for dyeing and printing purposes due to its vibrant color and excellent fastness properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid brown 449 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. The specific reagents and conditions can vary, but common methods involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with a phenol or naphthol derivative.
Industrial Production Methods
Industrial production of Acid brown 449 involves large-scale batch processes where the diazotization and coupling reactions are carried out in reactors. The process is optimized for yield and purity, with careful control of temperature, pH, and reaction time. The final product is isolated through filtration, washing, and drying to obtain the dye in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acid brown 449 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Acid brown 449 can be reduced to its corresponding amine derivatives.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces aromatic amines.
Scientific Research Applications
Acid brown 449 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing and printing, as well as in the production of inks and pigments.
Mechanism of Action
The mechanism of action of Acid brown 449 involves its interaction with the molecular targets in the substrate it is applied to. In the case of textile fibers, the dye molecules form strong ionic bonds with the positively charged sites on the fibers, ensuring a durable and colorfast connection. The pathways involved in these interactions are primarily electrostatic in nature, facilitated by the sulfonic acid groups present in the dye structure.
Comparison with Similar Compounds
Similar Compounds
- Acid brown 354
- Acid brown 4
- Acid brown 75
Comparison
Acid brown 449 is unique in its specific shade and fastness properties compared to other similar compounds. While Acid brown 354 and Acid brown 4 are also used in the textile industry, they differ in their molecular structure and the specific shades they produce. Acid brown 75, on the other hand, has different fastness properties and may be used in different applications.
Properties
CAS No. |
84682-46-2 |
|---|---|
Molecular Formula |
C32H23CrN8Na2O11S+ |
Molecular Weight |
825.6 g/mol |
IUPAC Name |
disodium;chromium;4-[4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxopyrazol-4-id-1-yl]benzenesulfonic acid;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H12N5O7S.C16H11N3O4.Cr.2Na/c1-9-15(18-17-13-8-11(21(24)25)4-7-14(13)22)16(23)20(19-9)10-2-5-12(6-3-10)29(26,27)28;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h2-8,22H,1H3,(H,26,27,28);1-9,20-21H;;;/q-1;;;2*+1 |
InChI Key |
KJXREZPVHCIAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


